Propionic acid, 2-acetylamino-3,3,3-trifluoro-2-(6-trifluoromethoxybenzothiazol-2-ylamino)-, methyl ester
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Overview
Description
METHYL 2-(ACETYLAMINO)-3,3,3-TRIFLUORO-2-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]AMINO}PROPANOATE is a complex organic compound featuring multiple functional groups, including acetylamino, trifluoromethoxy, and benzothiazolyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(ACETYLAMINO)-3,3,3-TRIFLUORO-2-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]AMINO}PROPANOATE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like toluene .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(ACETYLAMINO)-3,3,3-TRIFLUORO-2-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]AMINO}PROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
METHYL 2-(ACETYLAMINO)-3,3,3-TRIFLUORO-2-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]AMINO}PROPANOATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 2-(ACETYLAMINO)-3,3,3-TRIFLUORO-2-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]AMINO}PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
Riluzole: A neuroprotective drug with a similar benzothiazole structure.
Trifluoromethoxybenzoxazole derivatives: Compounds with similar trifluoromethoxy groups and biological activities.
Uniqueness
METHYL 2-(ACETYLAMINO)-3,3,3-TRIFLUORO-2-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]AMINO}PROPANOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H11F6N3O4S |
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Molecular Weight |
431.31 g/mol |
IUPAC Name |
methyl 2-acetamido-3,3,3-trifluoro-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]propanoate |
InChI |
InChI=1S/C14H11F6N3O4S/c1-6(24)22-12(10(25)26-2,13(15,16)17)23-11-21-8-4-3-7(5-9(8)28-11)27-14(18,19)20/h3-5H,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
HRQBVDHBRPKBQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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